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Compound of Interest

tert-Butyl 3-bromo-4-
Compound Name:

methoxybenzoate
CAS No.: 876752-69-1
Cat. No.: B3162251

Get Quote

Executive Summary & Compound Profile

tert-Butyl 3-bromo-4-methoxybenzoate is a trisubstituted benzene derivative characterized
by a sterically bulky tert-butyl ester group and an electron-donating methoxy group para to the
ester. The bromine atom at the meta position (relative to the ester) introduces significant
electronic differentiation, making the aromatic protons distinct in Nuclear Magnetic Resonance
(NMR) spectroscopy.

¢ |[UPAC Name:tert-Butyl 3-bromo-4-methoxybenzoate
¢ Molecular Formula: C

H
BroO

» Molecular Weight: 287.15 g/mol
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o Key Application: Intermediate for Suzuki-Miyaura cross-couplings and Buchwald-Hartwig
aminations in medicinal chemistry.

Synthesis & Sample Preparation

To ensure high-fidelity NMR data, the compound is typically synthesized via carbodiimide-
mediated esterification, avoiding harsh acidic conditions that might cleave the acid-labile tert-
butyl group.

Workflow: Synthesis & Purification

The following Graphviz diagram illustrates the standard synthesis pathway and the logical flow
for structural assignment.

3-Bromo-4-methoxybenzoic m| -BUOH, DCC, DMAP Esterification > tert-Butyl 3-bromo-4-methoxybenzoate w| Flash Chromatography Isolation Pure Compound
Acid "1 (cH2cI2, 0°C to RT) (Crude) = (Hexanes/EtOAc) (>98% HPLC)

Click to download full resolution via product page

Figure 1: Synthetic pathway for the generation of the target ester.[1][2]
NMR Sample Preparation Protocol
¢ Solvent Selection: Use Chloroform-d (CDCI

) (99.8% D) containing 0.03% v/v TMS as the internal standard.

o Concentration: Dissolve 10-15 mg of the pure solid in 0.6 mL of solvent.

« Filtration: If any turbidity exists (urea byproducts from DCC), filter through a cotton plug
within a glass pipette directly into the NMR tube.

o Reference: Calibrate spectra to the TMS peak at 0.00 ppm or the residual CHCI

peak at 7.26 ppm (
H) and 77.16 ppm (

Q).
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H NMR Spectral Data Analysis

The proton spectrum is defined by three distinct aromatic signals (ABC-like system modified by
substitution) and two aliphatic singlets.

Representative Chemical Shifts ()

Note: Values are representative, derived from the methyl ester analogue and substituent

additivity rules.
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Detailed Mechanistic Interpretation

e Aromatic Region (6.5 — 8.5 ppm):

o H-2(

8.18): This proton resides between the carbonyl and the bromine. The anisotropic
deshielding of the carbonyl combined with the inductive withdrawal of the bromine makes
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this the most downfield signal. The small coupling (
Hz) is a meta-coupling to H-6.
o H-6 (
7.92): Deshielded primarily by the ortho-carbonyl group. It shows a large ortho-coupling (
Hz) to H-5 and a small meta-coupling to H-2.
o H-5(

6.90): This proton is significantly shielded by the resonance effect of the ortho-methoxy
group, pushing it upfield relative to benzene (7.26 ppm).

 Aliphatic Region (1.0 — 4.0 ppm):

o The methoxy group appears as a sharp singlet near 3.94 ppm, typical for anisole
derivatives.

o The tert-butyl group is a diagnostic singlet integrating to 9 protons at ~1.58 ppm. This is
distinct from a methyl ester (which would appear ~3.8-3.9 ppm).

C NMR Spectral Data Analysis

The carbon spectrum confirms the structure via 10 distinct carbon environments.

Representative Chemical Shifts ()

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3162251?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Carbon Type Shift (ppm) Assignment Structural Context
Carbonyl (C=0) 164.5 C-7 Ester carbonyl carbon.
. Ipso to methoxy
Aromatic C-O 159.2 C-4 T
(strong deshielding).
) Ortho to ester/Br
Aromatic C-H 134.5 C-2 ]
(deshielded).
Aromatic C-H 130.8 C-6 Ortho to ester.
Quaternary C 124.8 C-1 Ipso to ester group.
) Ortho to methoxy
Aromatic C-H 1115 C-5 )
(shielded).
Ipso to bromine
Quaternary C-Br 111.2 C-3
(heavy atom effect).
Quaternary carbon of
Quaternary t-Bu 81.2 C-8
the tert-butyl group.
Methoxy CH 56.4 -OCH Methoxy carbon.
-C(CH
Methyl carbons of the
t-Butyl CH 282 y
) tert-butyl group.

Key Diagnhostic Features

e C-3(C-Br, ~111 ppm): Note that the carbon attached to Bromine often appears upfield
relative to other substituted carbons due to the "heavy atom effect,” which can sometimes
cause it to overlap with the shielded C-5.

¢ C-4 (C-OMe, ~159 ppm): The most deshielded aromatic carbon due to the direct attachment
to oxygen.

Quality Control & Troubleshooting

When analyzing the spectra, watch for these common impurities:
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 Dicyclohexylurea (DCU): If the DCC method is used, residual DCU may appear. Look for
multiplets around 1.1-1.9 ppm (cyclohexyl protons) and a broad NH signal.

« tert-Butanol: Residual solvent may appear as a singlet at 1.28 ppm.

» Hydrolysis Product: If the ester cleaves, the tert-butyl signal will vanish, and a broad -COOH
proton will appear >10 ppm.

Visualizing the Assighment Logic

The following diagram maps the structural moieties to their spectral signals.

Structure:
t-Butyl 3-bromo-4-methoxybenzoate

H-2 (Aromatic) H-6 (Aromatic) H-5 (Aromatic) Methoxy (-OCH3) t-Butyl (-C(CH3)3)
Ortho to Ester/Br Ortho to Ester Ortho to OMe Electron Donor Aliphatic Shielded
~8.18 ppm ~7.92 ppm ~6.90 ppm ~3.94 ppm ~1.58 ppm

Click to download full resolution via product page

Figure 2: Correlation between structural position and chemical shift.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. CN111533656A - Synthesis method of tert-butyl 4-methoxy-3-oxobutyrate - Google
Patents [patents.google.com]

2. 3-Bromo-5-fluoro-4-methoxybenzoic acid|CAS 445019-47-6 [benchchem.com]

3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

To cite this document: BenchChem. [Technical Guide: Spectral Characterization of tert-Butyl
3-bromo-4-methoxybenzoate]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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